molecular formula C17H22O2 B12525823 Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- CAS No. 652154-94-4

Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-

Cat. No.: B12525823
CAS No.: 652154-94-4
M. Wt: 258.35 g/mol
InChI Key: VBLDOJQNNWAGJK-UHFFFAOYSA-N
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Description

The compound "Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-" is a synthetic aromatic hydrocarbon featuring a benzene core substituted with two methoxymethyl groups at the 4,4'-positions and a 6-hepten-1-ynyl chain. Limited direct studies exist on this compound, necessitating comparisons with structurally analogous molecules.

Properties

CAS No.

652154-94-4

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

4,4-bis(methoxymethyl)hept-6-en-1-ynylbenzene

InChI

InChI=1S/C17H22O2/c1-4-12-17(14-18-2,15-19-3)13-8-11-16-9-6-5-7-10-16/h4-7,9-10H,1,12-15H2,2-3H3

InChI Key

VBLDOJQNNWAGJK-UHFFFAOYSA-N

Canonical SMILES

COCC(CC=C)(CC#CC1=CC=CC=C1)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with methoxymethyl and hepten-1-ynyl groups under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and high-yield production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the conversion of alkyne groups to alkanes.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives

Scientific Research Applications

Chemistry: Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. It serves as a precursor for the synthesis of various polymers and advanced materials.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its unique structure allows for the investigation of specific interactions with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be modified to develop new pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- is utilized in the production of specialty chemicals and materials. It is employed in the synthesis of high-performance polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Reactivity Highlights Key Applications/Properties
Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- 4,4'-bis(methoxymethyl), 6-hepten-1-ynyl ~280 (estimated) Alkyne addition, potential polymerization Synthetic intermediates, polymer precursors
4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene) Bis(trifluoromethyl), ether bridge 334.26 High thermal stability, lipophilicity Fluorinated materials, coatings
6-Phenyldodecane (CAS 2719-62-2) Linear dodecyl chain 260.48 Low reactivity, hydrophobic Surfactants, lubricant additives
5-Phenyldecane (CAS 4537-11-5) Linear decyl chain 218.38 Hydrocarbon-like behavior Solvents, fuel additives

Biological Activity

The compound Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- (CAS Number: 652154-94-4) is a complex organic molecule characterized by its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and various biological assays that have been conducted to evaluate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- is C17H22O2C_{17}H_{22}O_{2}, with a molecular weight of approximately 258.36 g/mol. The compound features a benzene ring substituted with two methoxymethyl groups and an alkyne moiety, which may contribute to its reactivity and biological effects.

PropertyValue
Molecular FormulaC17H22O2
Molecular Weight258.36 g/mol
LogP3.28
PSA18.46 Ų
DensityN/A
Boiling PointN/A

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- exhibit significant antimicrobial activity. For instance, research on related Schiff base complexes has shown promising antibacterial and antifungal properties. These compounds were synthesized through the condensation of carbonyl compounds with amines, leading to the formation of stable complexes that were tested against various pathogens .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial properties, some derivatives of similar structures have been evaluated for their anti-inflammatory and analgesic activities. These studies indicate that the presence of specific functional groups in the benzene ring can enhance the therapeutic potential against inflammatory conditions .

Case Studies

  • Study on Antimicrobial Activity : A study published in EurekaSelect explored the synthesis of Schiff base complexes derived from benzene sulfonyl chloride. These complexes were tested against several bacterial strains, revealing effective inhibition at varying concentrations .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of benzene derivatives, highlighting their potential as therapeutic agents in managing pain and inflammation .

The biological activity of Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- can be attributed to its ability to interact with biological targets such as enzymes or receptors involved in inflammation and microbial resistance. The alkyne group may facilitate interactions at the molecular level, enhancing its pharmacological effects.

MechanismDescription
Enzyme InhibitionCompounds may inhibit specific enzymes involved in bacterial metabolism.
Receptor ModulationInteraction with receptors associated with pain and inflammation pathways.

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